4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a cyclohexane ring substituted with a dimethyl-1,2-oxazole moiety and a methoxy group, suggesting it may exhibit interesting biological activities due to its unique structural characteristics.
The compound can be synthesized through various organic reactions involving oxazole derivatives and cyclohexyl amines. Its synthesis and properties have been discussed in several scientific articles and patents, indicating ongoing research into its applications.
This compound belongs to the class of organic compounds known as amines, specifically secondary amines due to the presence of the cyclohexan-1-amine structure. It also contains an oxazole ring, which classifies it as a heterocyclic compound.
The synthesis of 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine typically involves the following steps:
The synthesis may require specific reaction conditions such as controlled temperature, pH adjustments, and the use of solvents like dichloromethane or ethanol. Catalysts may also be employed to enhance reaction rates and yields.
The molecular formula for 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine is . The structure includes:
Property | Value |
---|---|
Molecular Weight | 210.32 g/mol |
IUPAC Name | 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine |
InChI Key | PUNDDTZDOXGIRZ-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)C(C)NCC1=C(ON=C1C)C |
4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors due to its amine functionality and heterocyclic structure.
Preliminary studies suggest that compounds with similar structures exhibit effects on neurotransmitter systems or may act as enzyme inhibitors, making them of interest in pharmacological research.
The compound is likely to be a solid at room temperature, with solubility in polar organic solvents due to its methoxy group.
Key chemical properties include:
4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine has potential applications in:
CAS No.: 1721-59-1
CAS No.: 88373-30-2
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: